

An In-depth Technical Guide to the Physicochemical Properties of Methyl Isodrimeninol

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Compound of Interest		
Compound Name:	Methyl isodrimeninol	
Cat. No.:	B12316784	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl isodrimeninol, a methylated derivative of the drimane sesquiterpenoid isodrimeninol, is a compound of increasing interest within the scientific community. This technical guide provides a comprehensive overview of its physicochemical properties, drawing from available literature and predictive models. Key data is presented in structured tables for clarity and ease of comparison. Furthermore, this guide outlines detailed experimental protocols for the biological evaluation of related compounds, which can be adapted for **Methyl isodrimeninol**, and includes mandatory visualizations of pertinent biological pathways and experimental workflows to facilitate a deeper understanding of its potential applications in drug development.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems and are critical for drug development processes, including formulation and pharmacokinetic studies. While experimental data for **Methyl isodrimeninol** is limited, a combination of data from chemical suppliers and predictive models allows for a preliminary characterization.

Structural and General Properties



Property	Value	Source
Molecular Formula	C16H26O2	Chembest Research Laboratories Limited
Molecular Weight	250.38 g/mol	Chembest Research Laboratories Limited
CAS Number	442851-27-6	Chembest Research Laboratories Limited
SMILES	CO[C@@H]1OCC2=CC[C@H]3C(C)(C)CCC[C@]3(C) [C@@H]12	Chembest Research Laboratories Limited

Predicted Physicochemical Data

The following data have been predicted using computational models and provide valuable estimates in the absence of comprehensive experimental values.

Property	Predicted Value	Source
Boiling Point	323.9 ± 42.0 °C	ChemicalBook
Density	1.02 ± 0.1 g/cm ³	ChemicalBook

Note: Experimental determination of these properties is crucial for definitive characterization.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of **Methyl isodrimeninol**. While specific spectra for **Methyl isodrimeninol** are not readily available in the public domain, this section outlines the expected analytical techniques and provides a general framework for interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for determining the detailed molecular structure. For **Methyl isodrimeninol**, the ¹H NMR spectrum would be expected to show characteristic signals for the



methyl ether group, as well as signals corresponding to the protons of the drimane skeleton. The 13 C NMR spectrum would complement this by providing information on the carbon framework.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For **Methyl isodrimeninol**, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragment ions that can help to confirm the drimane core structure.

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of **Methyl isodrimeninol** are not extensively documented, methodologies for the biological evaluation of its parent compound, isodrimeninol, can be adapted. These protocols provide a solid foundation for investigating the biological activity of **Methyl isodrimeninol**.

Synthesis of Methyl Isodrimeninol from Isodrimeninol

A general protocol for the methylation of a hydroxyl group on a sesquiterpenoid backbone would typically involve the following steps. This should be optimized for **Methyl isodrimeninol**.

Workflow for Methylation of Isodrimeninol



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Caption: General workflow for the synthesis of **Methyl isodrimeninol**.

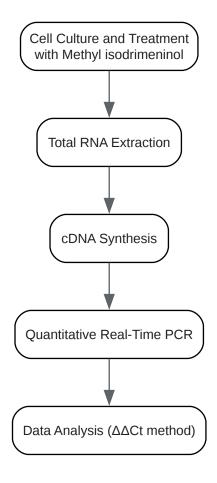
Analysis of miRNA Expression by quantitative Real-Time PCR (qRT-PCR)

This protocol, adapted from studies on isodrimeninol, can be used to assess the effect of **Methyl isodrimeninol** on miRNA expression in a relevant cell line.[1][2]



- Cell Culture and Treatment: Plate a suitable cell line (e.g., human periodontal ligamentderived mesenchymal stromal cells) and treat with varying concentrations of **Methyl** isodrimeninol for a specified time.
- RNA Extraction: Isolate total RNA, including miRNA, from the cells using a commercial kit.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit with miRNA-specific primers.
- qRT-PCR: Perform qRT-PCR using a real-time PCR system and specific primers for the miRNAs of interest.
- Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of miRNAs.[1]

Workflow for miRNA Expression Analysis



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Caption: Experimental workflow for analyzing miRNA expression.

Nuclear Factor-kappa B (NF-κB) Translocation Assay

This protocol can be used to investigate whether **Methyl isodrimeninol** affects the NF-κB signaling pathway, a key regulator of inflammation.

- Cell Culture and Treatment: Culture a suitable cell line (e.g., macrophages) and treat with **Methyl isodrimeninol**, followed by stimulation with an NF-κB activator (e.g., lipopolysaccharide).
- Immunofluorescence Staining: Fix and permeabilize the cells, then incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
- Microscopy: Visualize the cells using a fluorescence microscope.
- Analysis: Assess the translocation of the p65 subunit from the cytoplasm to the nucleus as an indicator of NF-κB activation.

Signaling Pathway Interactions

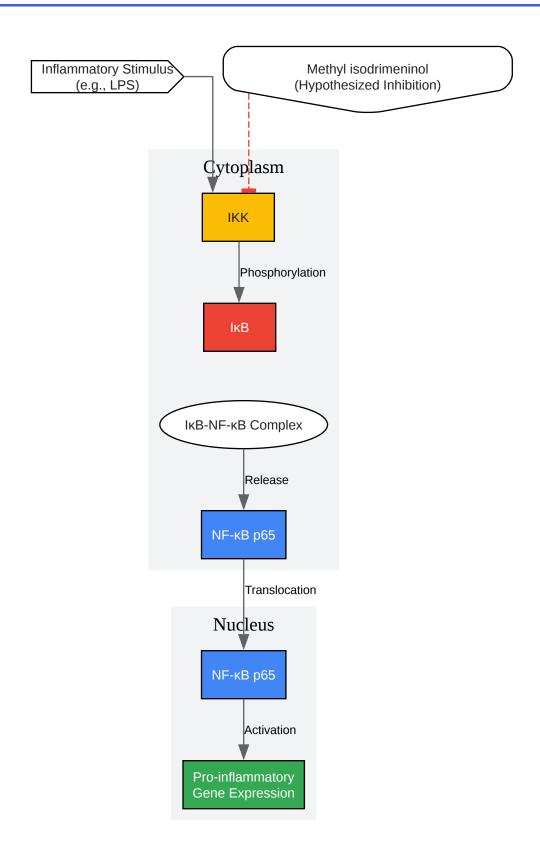
Based on the known biological activities of the parent compound, isodrimeninol, it is hypothesized that **Methyl isodrimeninol** may also modulate key inflammatory signaling pathways.

The NF-kB Signaling Pathway

Isodrimeninol has been suggested to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.[1] It is plausible that **Methyl isodrimeninol** could have similar or enhanced activity. The pathway involves the translocation of the NF-κB p65 subunit to the nucleus, where it activates the transcription of pro-inflammatory genes.

Simplified NF-kB Signaling Pathway





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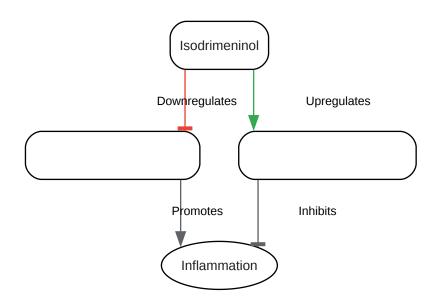
Caption: Hypothesized inhibition of the NF-кВ pathway by Methyl isodrimeninol.



Regulation of miRNA Expression

Isodrimeninol has been shown to modulate the expression of several miRNAs involved in inflammation.[1][2] For instance, it can upregulate anti-inflammatory miRNAs and downregulate pro-inflammatory miRNAs. It is anticipated that **Methyl isodrimeninol** could exhibit similar regulatory effects.

Logical Relationship of Isodrimeninol's Effect on miRNA and Inflammation



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Caption: Isodrimeninol's dual effect on miRNA expression to reduce inflammation.

Conclusion

Methyl isodrimeninol presents an intriguing subject for further research in drug discovery, particularly in the context of inflammatory diseases. This guide has consolidated the currently available physicochemical data and provided a framework for its experimental evaluation. The provided protocols and pathway diagrams serve as a valuable resource for researchers aiming to elucidate the biological activities and therapeutic potential of this compound. Further experimental validation of the predicted properties and biological effects is essential to advance our understanding of **Methyl isodrimeninol**.



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